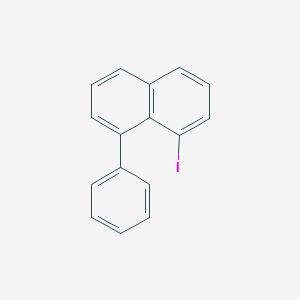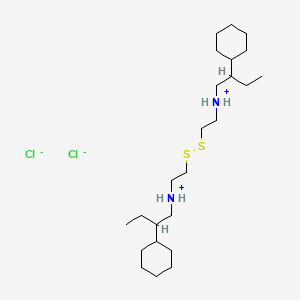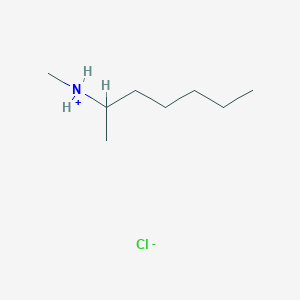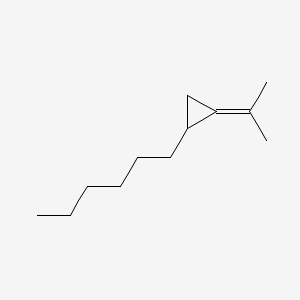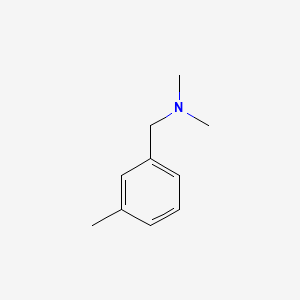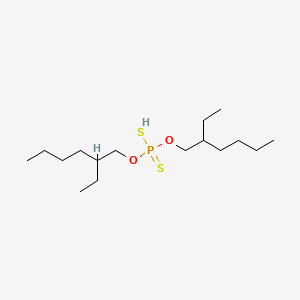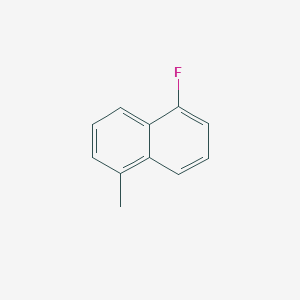
1-Methoxy-5-phenylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-5-phenylnaphthalene is an organic compound with the molecular formula C17H14O. It is a derivative of naphthalene, where a methoxy group is attached to the first carbon and a phenyl group is attached to the fifth carbon of the naphthalene ring.
Métodos De Preparación
The synthesis of 1-Methoxy-5-phenylnaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and phenylmethanol.
Methoxylation: The naphthalene undergoes methoxylation using methanol in the presence of a catalyst such as sulfuric acid.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Análisis De Reacciones Químicas
1-Methoxy-5-phenylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methoxy-5-phenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-Methoxy-5-phenylnaphthalene exerts its effects is primarily through interactions with various molecular targets. Its aromatic structure allows it to participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the particular application and context of its use .
Comparación Con Compuestos Similares
1-Methoxy-5-phenylnaphthalene can be compared with other similar compounds such as:
1-Methoxynaphthalene: Lacks the phenyl group, making it less complex and potentially less versatile in applications.
5-Phenylnaphthalene: Lacks the methoxy group, which may affect its reactivity and interactions.
Podophyllotoxin: A related arylnaphthalene with significant biological activity, particularly in cancer treatment.
The uniqueness of this compound lies in its combined methoxy and phenyl groups, which confer distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
61982-86-3 |
|---|---|
Fórmula molecular |
C17H14O |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
1-methoxy-5-phenylnaphthalene |
InChI |
InChI=1S/C17H14O/c1-18-17-12-6-10-15-14(9-5-11-16(15)17)13-7-3-2-4-8-13/h2-12H,1H3 |
Clave InChI |
HFQIAVUZNKKUHF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C=CC=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


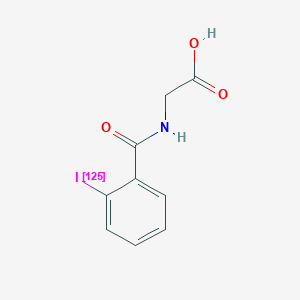
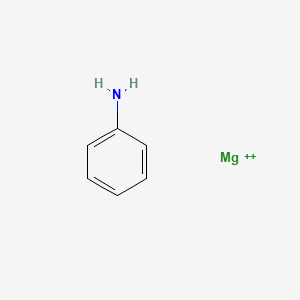
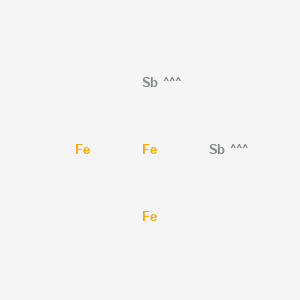
![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)
